molecular formula C19H14ClN5O4S B7131821 N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B7131821
M. Wt: 443.9 g/mol
InChI Key: FIKMRLQNFMINFK-UHFFFAOYSA-N
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Description

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O4S/c20-12-2-1-3-13(9-12)24-30(28,29)14-5-7-18(26)17(10-14)21-19(27)11-4-6-15-16(8-11)23-25-22-15/h1-10,24,26H,(H,21,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKMRLQNFMINFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)O)NC(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the 3-chlorophenylsulfamoyl and 2-hydroxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and coupling reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to alter the sulfamoyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide
  • N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide
  • N-[5-[(3-bromophenyl)sulfamoyl]-2-hydroxyphenyl]-2H-benzotriazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

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